molecular formula C7H4Cl2O2 B12303687 2,4-Dichlorobenzoic-D3 acid

2,4-Dichlorobenzoic-D3 acid

Cat. No.: B12303687
M. Wt: 194.03 g/mol
InChI Key: ATCRIUVQKHMXSH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorobenzoic-D3 acid is a deuterated form of 2,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoic-D3 acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures between 100°C and 220°C, preferably between 130°C and 200°C, in the presence of a catalyst containing cobalt, manganese, and bromine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzoic-D3 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated benzoic acids.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Molecular oxygen, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, alcohols.

Major Products: The major products formed from these reactions include various chlorinated benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichlorobenzoic-D3 acid is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzoic-D3 acid involves its interaction with various molecular targets and pathways. As a halogenated carboxylic acid, it can donate hydrogen ions in the presence of a base, leading to neutralization reactions. It can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, making it valuable in drug development and other research areas .

Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

194.03 g/mol

IUPAC Name

2,4-dichloro-3,5,6-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

ATCRIUVQKHMXSH-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

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